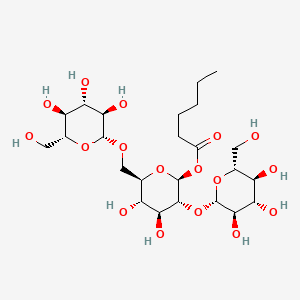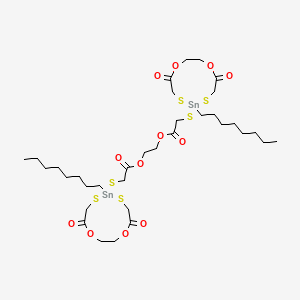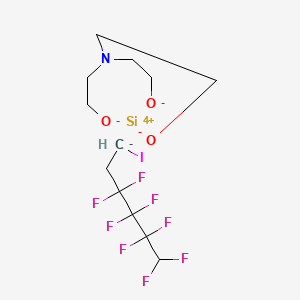
Silicon, ((2,2',2''-nitrilotris(ethanolato))(3-)-N,O,O',O'')(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)-, (TB-5-23)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)-, (TB-5-23)- is a complex organosilicon compound Organosilicon compounds are widely used in various fields due to their unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)- typically involves the reaction of silicon-based precursors with nitrilotris(ethanol) and octafluoro-1-iodohexyl reagents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The silicon center can be oxidized under specific conditions, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions may involve the conversion of the silicon center to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where ligands attached to the silicon are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-oxygen compounds, while substitution reactions could produce a variety of organosilicon derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of other organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
In biology and medicine, organosilicon compounds are often investigated for their potential as drug delivery agents, imaging agents, and therapeutic compounds. The specific properties of this compound could make it suitable for such applications.
Industry
In industry, this compound could be used in the development of advanced materials, such as coatings, adhesives, and sealants. Its unique chemical properties may also make it valuable in the production of electronic components and other high-tech applications.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. In general, organosilicon compounds can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other organosilicon compounds with different substituents on the silicon center. Examples include:
- Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)-, (TB-5-22)-
- Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)-, (TB-5-24)-
Uniqueness
The uniqueness of Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,4,4,5,5,6,6-octafluoro-1-iodohexyl)- lies in its specific combination of ligands and substituents, which confer distinct chemical and physical properties. These properties can be leveraged for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
135798-14-0 |
|---|---|
Molekularformel |
C12H16F8INO3Si |
Molekulargewicht |
529.24 g/mol |
IUPAC-Name |
2-[bis(2-oxidoethyl)amino]ethanolate;1,1,2,2,3,3,4,4-octafluoro-6-iodohexane;silicon(4+) |
InChI |
InChI=1S/C6H4F8I.C6H12NO3.Si/c7-3(8)5(11,12)6(13,14)4(9,10)1-2-15;8-4-1-7(2-5-9)3-6-10;/h2-3H,1H2;1-6H2;/q-1;-3;+4 |
InChI-Schlüssel |
MAMFDOMPALUPEC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[O-])N(CC[O-])CC[O-].C([CH-]I)C(C(C(C(F)F)(F)F)(F)F)(F)F.[Si+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


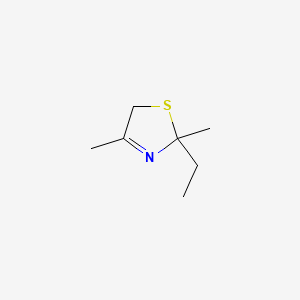
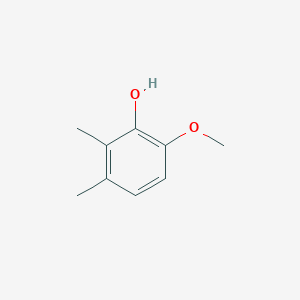
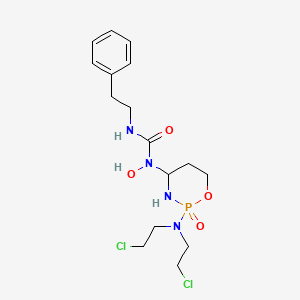
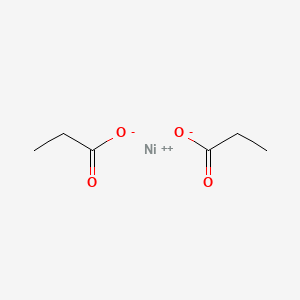
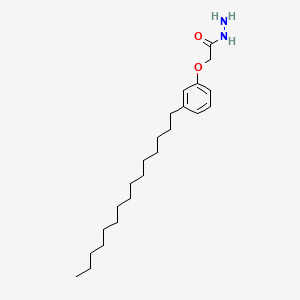
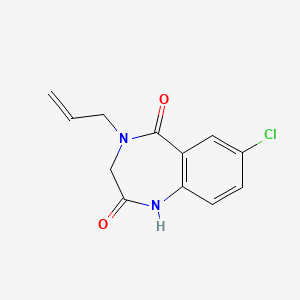
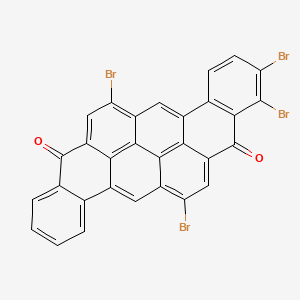
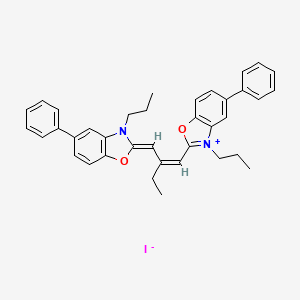
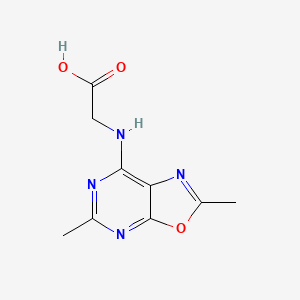
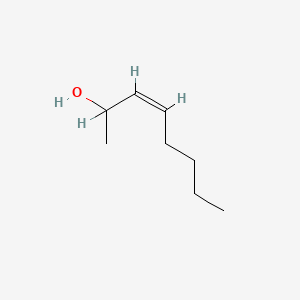
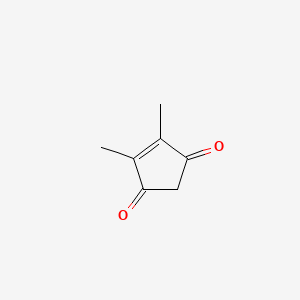
![Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12701641.png)
